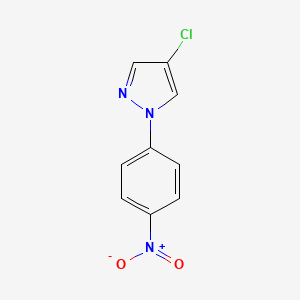

4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

4-chloro-1-(4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H |

InChI Key |

JZIKLPMGHGNVPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of 4 Chloro 1 4 Nitrophenyl 1h Pyrazole

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methodologies are indispensable for the unambiguous confirmation of a compound's chemical structure. In the case of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, a suite of spectroscopic techniques has been employed to verify its elemental composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which allows for the determination of the molecular structure of a compound.

¹H NMR: The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The spectrum displays distinct signals corresponding to the protons of the pyrazole (B372694) and nitrophenyl rings. Specifically, two singlets are observed for the pyrazole protons at 7.72 and 8.02 ppm. The protons on the 4-nitrophenyl group appear as two doublets at 7.83 and 8.35 ppm, with a coupling constant of J = 9.0 Hz, which is characteristic of ortho-coupling in a para-substituted benzene (B151609) ring. mdpi.com

¹³C NMR: The ¹³C NMR spectrum, recorded in CDCl₃ at 100 MHz, further corroborates the proposed structure. The spectrum shows seven distinct carbon signals. The resonances for the carbon atoms of the 4-nitrophenyl ring are observed at 118.6, 125.1, 125.6, and 145.9 ppm. The carbon atoms of the pyrazole ring appear at 114.5, 141.4, and 143.9 ppm. mdpi.com

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H | 7.72 (s, 1H), 8.02 (s, 1H), 7.83 (d, J = 9.0 Hz, 2H), 8.35 (d, J = 9.0 Hz, 2H) | CDCl₃ |

| ¹³C | 114.5, 118.6, 125.1, 125.6, 141.4, 143.9, 145.9 | CDCl₃ |

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

Specific experimental UV-Vis spectroscopic data, including the absorption maxima (λ_max) and the corresponding electronic transitions for this compound, have not been found in the available literature.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula.

The HRMS analysis of this compound was performed, and the calculated mass for the protonated molecule [C₉H₆ClN₃O₂+H]⁺ was determined to be m/z 224.0221. The experimentally found value was m/z 224.0220, which is in excellent agreement with the calculated mass, thus confirming the molecular formula of the compound. mdpi.com

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₉H₆ClN₃O₂+H]⁺ | 224.0221 | 224.0220 |

Solid-State Structural Investigations

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, solid-state structural investigations, such as X-ray crystallography, offer a definitive three-dimensional picture of the molecular and crystal structure.

A comprehensive search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Therefore, detailed information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is not currently available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing and supramolecular architecture of this compound are governed by a variety of intermolecular interactions. The presence of a pyrazole ring, a nitrophenyl group, and a chlorine substituent creates opportunities for several types of non-covalent bonds that dictate the three-dimensional arrangement of the molecules in the solid state.

Hydrogen Bonding: While the 1-substituted pyrazole ring lacks the N-H group necessary for classical hydrogen bonding, the molecule can participate in weaker C-H···O and C-H···N interactions. The hydrogen atoms on the pyrazole and phenyl rings can act as donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring can act as acceptors. In related pyrazole structures, such as 5-chloro-1-phenyl-1H-pyrazol-4-amine, weak N-H···N hydrogen bonds have been observed to join molecules into chains. nih.gov For this compound, it is plausible that C-H···O interactions involving the nitro group are significant in stabilizing the crystal lattice, a common feature in nitro-aromatic compounds. nih.gov

The interplay of these interactions—weak hydrogen bonds and π-π stacking—results in a complex and stable three-dimensional crystalline framework. The strength and geometry of these non-covalent bonds are critical in determining the physicochemical properties of the compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), blue indicates contacts longer than the van der Waals radii, and white indicates contacts at the van der Waals separation. nih.gov

For this compound, a Hirshfeld analysis would reveal the specific atoms involved in intermolecular contacts. The most significant interactions expected would involve the chloro, nitro, and phenyl groups.

Based on analyses of structurally similar compounds, the expected contributions for this compound can be anticipated. The table below shows typical interaction percentages for related substituted pyrazoles, illustrating the type of quantitative data obtained from such an analysis.

| Interaction Type | Typical Contribution (%) in Related Pyrazoles | Significance in this compound |

|---|---|---|

| H···H | 36 - 61% as-proceeding.comresearchgate.netnih.govnih.gov | Represents the most significant contribution, arising from the numerous hydrogen atoms on the aromatic rings. |

| Cl···H/H···Cl | 12 - 22% researchgate.netnih.gov | Highlights the role of the chlorine atom in forming contacts with hydrogen atoms on neighboring molecules. |

| O···H/H···O | 17 - 22% nih.govnih.gov | Crucial interactions involving the oxygen atoms of the nitro group acting as hydrogen bond acceptors. |

| C···H/H···C | 11 - 35% researchgate.netnih.gov | Indicates contacts between carbon and hydrogen atoms, often associated with C-H···π interactions. |

| N···H/H···N | 4 - 12% nih.govnih.gov | Represents contacts involving the pyrazole nitrogen atoms and hydrogen atoms from adjacent molecules. |

| C···C | ~11% researchgate.net | Can be indicative of π-π stacking interactions between the aromatic rings. |

The fingerprint plot for this compound would be expected to show prominent spikes for O···H contacts, confirming the importance of interactions with the nitro group. researchgate.net Similarly, sharp spikes corresponding to Cl···H contacts would underscore the role of the halogen atom in directing the crystal packing. The distribution and percentages of these contacts provide a comprehensive picture of the supramolecular assembly of the compound. nih.gov

Computational and Theoretical Chemistry Studies of 4 Chloro 1 4 Nitrophenyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio Methods)

Quantum chemical calculations are fundamental to predicting molecular properties. For related compounds like 4-chloro-1H-pyrazole and other nitrophenyl-substituted pyrazoles, DFT methods, particularly using functionals like B3LYP, are commonly employed to investigate their molecular characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE), indicate the molecule's susceptibility to electronic excitation. A small HOMO-LUMO gap generally suggests higher chemical reactivity. For various pyrazole (B372694) derivatives, FMO analysis has been used to predict their behavior in chemical reactions. A dedicated FMO study on 4-chloro-1-(4-nitrophenyl)-1H-pyrazole would provide valuable data on its electronic properties and reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. In nitrophenyl-substituted heterocycles, the nitro group typically creates a region of high positive potential (electron-deficient), while the heterocyclic ring's nitrogen atoms are often sites of negative potential (electron-rich). An MEP analysis of this compound would precisely map these reactive sites, offering insights into its intermolecular interactions.

Vibrational Frequencies and Spectroscopic Property Predictions

Theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to particular molecular vibrations (e.g., C-H stretching, N=N stretching, C-Cl stretching). While experimental and theoretical vibrational analyses have been conducted for many pyrazoles, specific predicted frequencies for this compound are not documented. Such a study would be invaluable for the structural characterization of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This method can provide insights into the conformational flexibility of a compound and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations are particularly useful in drug design to understand how a ligand binds to a protein. There are currently no published MD simulation studies specifically investigating this compound.

Theoretical Studies on Reactivity and Tautomerism

Pyrazole and its derivatives can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The relative stability of these tautomers can be predicted using computational methods. Furthermore, theoretical studies can calculate various reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, to quantify the molecule's reactivity. The specific tautomeric possibilities and reactivity profile for this compound have yet to be computationally explored.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method rooted in Density Functional Theory (DFT) that is instrumental in the visualization and characterization of non-covalent interactions within and between molecules. nih.govscielo.org.mx This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified as spikes at low density values. nih.gov The nature of these interactions is further elucidated by mapping the sign of the second eigenvalue (λ₂) of the electron density Hessian onto these isosurfaces. This allows for a clear distinction between attractive interactions, such as hydrogen bonds and van der Waals forces (typically represented by blue or green surfaces), and repulsive interactions, like steric clashes (often shown in red). scielo.org.mx

While a specific NCI analysis for this compound is not available in the reviewed literature, the structural motifs of this compound allow for a detailed prediction of the non-covalent interactions that such an analysis would reveal. The molecule comprises a pyrazole ring, a nitrophenyl ring, and a chlorine substituent, all of which can participate in various forms of non-covalent bonding. Insights can be drawn from computational studies on structurally related pyrazole derivatives, which often employ methods like Hirshfeld surface analysis to quantify intermolecular contacts. ufrj.brresearchgate.netnih.gov

A theoretical NCI analysis of this compound would be expected to highlight several key intra- and intermolecular interactions that govern its supramolecular chemistry. These interactions are crucial for understanding crystal packing and molecular recognition phenomena.

Expected Non-Covalent Interactions in this compound:

Hydrogen Bonds: Although the 1H-pyrazole nitrogen is substituted, weak C-H···O and C-H···N hydrogen bonds are anticipated. The hydrogen atoms on the pyrazole and phenyl rings can act as donors, while the oxygen atoms of the nitro group and the nitrogen atom of the pyrazole ring can act as acceptors. Studies on similar pyrazole structures confirm the prevalence of such interactions in stabilizing the crystal lattice. nih.govnih.gov

Halogen Bonds: The chlorine atom at the 4-position of the pyrazole ring is a potential halogen bond donor. It can interact with electron-rich regions of neighboring molecules, such as the nitro group or the π-system of the phenyl ring.

Reactivity and Reaction Mechanisms of 4 Chloro 1 4 Nitrophenyl 1h Pyrazole and Its Pyrazole Core

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, while aromatic, exhibits a different reactivity profile compared to benzene (B151609). The presence of two adjacent nitrogen atoms makes the ring electron-rich, yet the positions on the ring have varied electron densities. Generally, the C4 position of the pyrazole ring is the most electron-rich and, therefore, most susceptible to electrophilic attack. However, the reactivity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in substitution reactions is significantly modulated by its substituents.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyrazole ring of this compound is expected to be significantly disfavored. The C4 position, the usual site for electrophilic attack, is already substituted with a chlorine atom. Furthermore, the potent electron-withdrawing nature of the 1-(4-nitrophenyl) group deactivates the pyrazole ring towards electrophiles. While nitration of 1-phenylpyrazole (B75819) with mixed acids can lead to substitution on the phenyl ring, nitration with nitric acid in acetic anhydride (B1165640) has been shown to result in substitution at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.comrsc.org However, with the 4-position already occupied by chlorine in the target molecule, such a reaction is not anticipated. Should an electrophilic substitution occur, it would likely require harsh conditions and may proceed at the less favored C3 or C5 positions, or on the phenyl ring if its deactivation is overcome.

Nucleophilic Substitution:

The pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNAr) due to its electron-rich character. chim.it However, the presence of the strongly electron-withdrawing 1-(4-nitrophenyl) group and the chloro substituent at C4 makes the pyrazole ring in this compound more susceptible to nucleophilic attack, particularly at the C4 and C5 positions. The chloro group at C4 can act as a leaving group in SNAr reactions, facilitated by the stabilization of the anionic intermediate by the nitrophenyl group. Reactions with various nucleophiles, such as amines or alkoxides, could potentially displace the chloride. For instance, nucleophilic substitution reactions have been observed in 4-halonitro-pyrazolecarboxylic acids. osti.gov

| Starting Material | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-chloro-1-methyl-3-nitropyrazole-5-carboxylic acid | Arylamine | Cu(I) salts, aqueous solution | 4-arylamino-1-methyl-3-nitropyrazole-5-carboxylic acid | Not specified | osti.gov |

| 5-chloro-4-formylpyrazoles | Primary alkylamines | Microwave, Cs-mediate | 5-alkylamino-4-formylpyrazoles | Moderate to excellent | chim.it |

Functional Group Transformations of Nitro and Chloro Substituents

The nitro and chloro groups of this compound are amenable to a variety of chemical transformations, providing pathways to a range of derivatives with potentially new properties.

Transformations of the Nitro Group:

The nitro group on the phenyl ring is readily reduced to an amino group using a variety of reagents. nih.gov Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with metals such as iron, tin, or zinc in acidic media. The resulting 4-(1H-pyrazol-1-yl)aniline derivative is a versatile intermediate for further functionalization, such as diazotization followed by substitution, or acylation reactions. The catalytic reduction of a nitro group on a pyrazole ring has been demonstrated in the synthesis of NH-4-aminopyrazole from 4-nitropyrazole. chim.it

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2,4-dinitrophenyl)pyrazole | Not specified | pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives | 77-89% | researchgate.net |

| 4-nitropyrazole | Catalytic reduction | NH-4-aminopyrazole | Not specified | chim.it |

Transformations of the Chloro Group:

The chloro substituent at the C4 position of the pyrazole ring can be a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing aryl, vinyl, or alkyl groups. Examples of such reactions for chloropyrazoles include the Suzuki, Heck, and Sonogashira couplings. nih.govmasterorganicchemistry.com The use of a chloro group at C5 has been shown to allow for the selective palladium-catalyzed arylation at the C4 position. nih.gov

| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-chloro-1,3-dimethylpyrazole | Aryl bromides | 0.1-0.5 mol % Pd(OAc)₂, KOAc, DMA | 4-aryl-5-chloro-1,3-dimethylpyrazole | High | nih.gov |

| 4-chloropyrazoles | Arylboronic acids | Pd catalysts | 4-arylpyrazoles | Not specified | researchgate.net |

Cycloaddition and Condensation Reactions of the Pyrazole System

The pyrazole ring itself can participate in cycloaddition reactions, although this is less common than for more electron-rich or electron-poor systems. More frequently, functional groups attached to the pyrazole core undergo condensation reactions.

Cycloaddition Reactions:

1,3-Dipolar cycloaddition reactions are a common method for the synthesis of pyrazole rings. nih.govrsc.org While the fully aromatic this compound is less likely to act as a dipolarophile, derivatives could potentially be synthesized via cycloaddition. For instance, nitrile imines can react with alkenes to form pyrazolines, which can then be oxidized to pyrazoles. The presence of the electron-withdrawing nitrophenyl group on the nitrile imine can influence its reactivity. mdpi.com

Condensation Reactions:

If the chloro group at C4 were to be replaced by a formyl group, for example through a Vilsmeier-Haack reaction on the parent 1-(4-nitrophenyl)-1H-pyrazole, the resulting pyrazole-4-carboxaldehyde would be a key intermediate for various condensation reactions. wisdomlib.org This aldehyde could react with active methylene (B1212753) compounds, hydrazines, or other nucleophiles to build more complex heterocyclic systems. For example, condensation of pyrazole-4-carboxaldehydes with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives.

Catalytic Reactions Involving Pyrazole Scaffolds

Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal centers, and the electronic and steric properties of the pyrazole can be tuned by its substituents.

Complexes of this compound with transition metals such as palladium or copper could exhibit catalytic activity. Pyrazole-ligated palladium complexes are known to be effective catalysts for cross-coupling reactions like the Suzuki-Miyaura reaction. acs.org The electronic properties of the this compound ligand, with its electron-withdrawing groups, could modulate the catalytic activity of the metal center. Copper complexes with pyrazole-based ligands have been investigated for their catalytic activity in oxidation reactions. dntb.gov.uanih.govresearchgate.net The specific catalytic applications of complexes derived from this compound would depend on the nature of the metal and the reaction conditions.

| Metal | Pyrazole Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Bulky bis(pyrazolyl) ligands | Suzuki-Miyaura cross-coupling | acs.org |

| Copper | Naphthyl pyrazole ligands | N-arylation | nih.gov |

| Copper | Various substituted pyrazoles | Oxidation of catechol | dntb.gov.uaresearchgate.net |

Investigation of Biological Activity in Vitro and in Silico Perspectives for Pyrazole Derivatives

Ligand Design and Molecular Targeting Strategies

The design of pyrazole (B372694) derivatives, including 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, as therapeutic ligands is often guided by targeting specific enzymes and receptors implicated in disease pathology. The pyrazole nucleus is a key component in several commercially available drugs, highlighting its importance as a pharmacophore. nih.gov

Strategies in ligand design focus on the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, and van der Waals forces, with the active sites of target proteins. The substituents on the pyrazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. For instance, the nitrophenyl group can enhance a compound's ability to inhibit tumor growth. In the context of antifungal drug design, pyrazole derivatives are developed to target essential fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the integrity of the fungal cell membrane. nih.govnih.gov Similarly, for anti-inflammatory applications, these compounds are designed to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. dergipark.org.tr The development of anticancer agents often involves targeting protein kinases, such as receptor tyrosine kinases, which are crucial for cell signaling and proliferation. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazole derivatives influences their biological efficacy. These studies have shown that appropriate substitutions at different positions of the pyrazole ring can significantly enhance the therapeutic potential and selectivity of these compounds. nih.gov

The presence and position of substituents on the pyrazole scaffold are determinant factors for biological activity. For example, in the context of anticancer activity, the presence of a nitrophenyl group is suggested to enhance the compound's ability to inhibit tumor growth through mechanisms like apoptosis induction. The chloro substituent also plays a significant role; its electron-withdrawing nature and lipophilicity can impact the molecule's interaction with biological targets and its ability to cross cell membranes. In a series of pyrazole-based inhibitors of meprin α and β, the 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity, and further functionalization of the phenyl moieties was explored to optimize potency. nih.gov SAR analysis of pyrazole carboxamides as antifungal agents revealed that having a phenyl group on the 1-position of the pyrazole ring was important for activity. arabjchem.org For anticonvulsant properties, studies on benzodiazepines (which are structurally distinct but whose SAR principles can be informative) have shown that a nitro group at certain positions can confer more potent activity than a chloro group. nih.gov

Molecular Docking and Binding Mode Analysis with Molecular Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. Numerous docking studies have been performed on pyrazole derivatives to elucidate their binding modes with various receptors.

These studies have shown that pyrazole derivatives can fit deeply within the binding pockets of target proteins, forming key interactions. researchgate.net For example, docking studies of pyrazole derivatives with anticancer targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-dependent kinase 2 (CDK2) have revealed minimum binding energies indicative of strong binding affinity. researchgate.net In the context of anti-inflammatory action, pyrazole derivatives have been docked into the active sites of COX-1 and COX-2 enzymes, with the 4,5-dihydro-1H-pyrazole ring found to be important for interactions with the COX-2 enzyme. dergipark.org.tr For antifungal activity, docking studies have shown that pyrazole-containing compounds can exhibit a good affinity for the active site of fungal CYP51 enzymes, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov These computational analyses provide a molecular basis for the observed biological activities and guide the design of more potent and selective inhibitors. researchgate.net

| Target Receptor | Ligand Class | Key Findings |

| VEGFR-2, Aurora A, CDK2 | Pyrazole derivatives | Docking revealed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively, suggesting potential as anticancer agents. researchgate.net |

| Cyclooxygenase (COX-1/COX-2) | 4,5-dihydro-1H-pyrazole derivatives | The pyrazole ring was identified as crucial for interaction with the COX-2 enzyme, suggesting a mechanism for anti-inflammatory effects. dergipark.org.tr |

| Fungal CYP51 | 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Docking studies showed better binding energy values for the pyrazole derivatives compared to the reference drug fluconazole, correlating with in vitro antifungal activity. nih.gov |

| Pteridine Reductase 1 (PTR1) | Benzimidazole derivatives | In silico investigations indicated interactions between the compounds and the active site of PTR1, an essential enzyme for Leishmania proliferation. mdpi.com |

| Topoisomerase IV | Pyrazole and pyranopyrazole derivatives | Molecular docking was used to predict binding affinities and interaction modes with the bacterial enzyme's active site, explaining antibacterial activity. ekb.eg |

Enzymatic Inhibition Studies (In Vitro)

In vitro enzymatic assays provide direct evidence of a compound's ability to inhibit a specific enzyme. Pyrazole derivatives have been evaluated against a range of enzymes, confirming the predictions from molecular docking studies.

For their anti-inflammatory properties, pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes. researchgate.net Some derivatives exhibit selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). dergipark.org.tr In the realm of anticancer research, pyrazole derivatives have demonstrated inhibitory activity against various protein kinases that are overactive in cancer cells. nih.gov As potential antifungal agents, pyrazole carboxamides have been studied for their mechanism, which may differ from traditional amides that target succinate (B1194679) dehydrogenase (SDH), suggesting a novel mode of action. arabjchem.org Furthermore, pyrazole-based compounds have been synthesized and tested as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov

| Enzyme Target | Compound Class | Activity |

| Cyclooxygenase (COX) | Pyrazole derivatives | Inhibition of COX enzymes demonstrated, providing a basis for anti-inflammatory activity. researchgate.net |

| Phosphodiesterase 4 (PDE4) | Pyrazole derivatives | Potent inhibition of superoxide (B77818) anion generation in neutrophils was linked to PDE4B1 and PDE4D2 inhibition. nih.gov |

| Meprin α and β | 3,4,5-substituted pyrazoles | A 3,5-diphenylpyrazole derivative exhibited inhibitory activity against meprin α in the low nanomolar range. nih.gov |

| N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE) | N-2-pyridyl pyrazole derivative | The (R)-enantiomer showed potent inhibition (99% at 100 µM) of this bacterial enzyme. nih.gov |

Antimicrobial and Antifungal Activity (In Vitro Mechanistic Investigations)

The pyrazole scaffold is a constituent of various compounds exhibiting significant antimicrobial and antifungal properties. nih.gov In vitro studies have demonstrated the efficacy of pyrazole derivatives against a broad spectrum of pathogenic bacteria and fungi.

Compounds similar to this compound have shown potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating strong bactericidal effects. ekb.eg Some pyrazole derivatives have been found to be as potent or even more potent than commercial antibiotics against certain pathogenic strains. researchgate.net

In terms of antifungal activity, pyrazole derivatives have been effective against fungi like Aspergillus niger and various Candida species. nih.govnih.gov Mechanistic studies on certain pyrazole carboxamides suggest that their antifungal action may involve the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth. arabjchem.org This is a different mechanism from many existing antifungal agents and represents a promising avenue for new drug development. arabjchem.org

| Organism | Compound Class | In Vitro Activity (MIC/EC50) |

| Staphylococcus aureus | Pyrazole derivatives | MIC values ranging from 0.22 to 0.25 μg/mL have been reported for similar compounds. |

| Escherichia coli | Pyrazole derivatives | A specific derivative showed high activity with a MIC of 0.25 μg/mL. nih.gov |

| Aspergillus niger | Pyrazole derivatives | A derivative demonstrated high activity with a MIC of 1 μg/mL, comparable to Clotrimazole. nih.gov |

| Gibberella zeae, Botryosphaeria dothidea | 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamides | Compound Y13 showed EC50 values of 13.1 mg/L and 14.4 mg/L, respectively. arabjchem.org |

| Candida albicans | Triazoles containing phenylethynyl pyrazole | Compound 6c showed an excellent MIC of 0.0625 μg/mL. nih.gov |

Anticancer Activity (In Vitro Molecular Mechanisms)

Pyrazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov Their chemical structure allows for interaction with multiple biological targets involved in cancer progression. nih.gov

In vitro studies have demonstrated that pyrazole compounds can induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7) cells. nih.gov The underlying molecular mechanisms often involve the modulation of cell cycle progression, leading to arrest at different phases, and the induction of oxidative stress within cancer cells. Some pyrazole derivatives function as tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for cell division. nih.gov Others have been designed to inhibit specific kinases like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. alrasheedcol.edu.iq For example, a 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative demonstrated significant anticancer activity against several cancer cell lines in the National Cancer Institute (NCI) screen. nih.gov

| Cell Line | Compound Class | In Vitro Activity (IC50/PGI) | Molecular Mechanism |

| A549 (Lung) | Pyrazole derivatives | Potent to moderate cytotoxic activity reported. alrasheedcol.edu.iq | Induction of apoptosis via mitochondrial pathways. |

| MCF7 (Breast) | Hybrid combretastatin-(trifluoromethyl) pyrazole | Antiproliferative activity demonstrated. | Tubulin polymerization inhibition. nih.gov |

| SNB-19 (CNS) | 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | PGI = 65.12 at 10 µM for a trimethoxyphenyl derivative. nih.gov | Tubulin inhibition. nih.gov |

| Various | Pyrazole derivatives | Cytotoxic on leukemia, melanoma, ovarian, prostate, and colon cancer cells. researchgate.net | Not specified. |

Other Mechanistic In Vitro Biological Activities (e.g., Anti-inflammatory, Anti-leishmanial, Antihyperglycemic, Anticonvulsant)

Beyond their antimicrobial and anticancer effects, the versatile pyrazole scaffold has been investigated for a range of other biological activities.

Anti-inflammatory Activity: As previously mentioned, a primary mechanism for the anti-inflammatory activity of pyrazole derivatives is the inhibition of COX enzymes. sciencescholar.us Some compounds have shown better anti-inflammatory activity in in vitro models than standard drugs like Diclofenac sodium. nih.gov Others have been identified as potent inhibitors of superoxide anion generation in human neutrophils, a key process in inflammation, by targeting phosphodiesterase 4 (PDE4). nih.gov

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease, and new treatments are needed. Nitroaromatic compounds, including those with a pyrazole or similar heterocyclic core, have been evaluated for their activity against Leishmania species. nih.gov Certain p-nitrobenzenesulfonamides and a p-nitroaniline compound showed significant in vitro activity against Leishmania infantum promastigotes with a good selectivity index. nih.gov The proposed mechanism for some of these compounds involves DNA interaction and nuclease activity in the presence of copper. nih.gov

Anticonvulsant Activity: Pyrazole derivatives have been synthesized and evaluated for their potential to treat epilepsy. nih.gov In animal models, these compounds have shown significant anticonvulsive activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govmdpi.com The mechanism of action for some of the most active compounds is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Advanced Material Science and Chemical Applications of Pyrazole Derivatives

Optoelectronic Properties and Photophysical Behavior

The field of optoelectronics leverages materials that can interact with light, and many heterocyclic compounds, including pyrazole (B372694) derivatives, are of significant interest due to their conjugated π-systems. nih.gov Theoretical and experimental studies on various pyrazoles have explored their potential by analyzing properties such as absorption and emission spectra, fluorescence quantum yields, and HOMO-LUMO energy gaps. pjoes.comresearchgate.net Computational methods like Density Functional Theory (DFT) are often employed to predict the electronic and photophysical properties of these molecules, revealing how electron-donating and electron-withdrawing groups influence their behavior. researchgate.netbibliotekanauki.pl

However, specific experimental studies and detailed research findings focusing on the optoelectronic properties and photophysical behavior of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole are not extensively documented in the surveyed scientific literature. While related structures have been investigated, dedicated analysis of this compound's absorption, emission, and other key photophysical parameters remains a subject for future research.

Ligand Chemistry for Coordination Compounds and Metal Ion Separation

The pyrazole ring is a well-established building block in coordination chemistry. researchgate.net The presence of a pyridine-like sp²-hybridized nitrogen atom makes the pyrazole moiety an effective monodentate ligand for a wide variety of metal ions. uninsubria.itresearchgate.net The functionalization of the pyrazole core can lead to polydentate ligands capable of forming stable and structurally diverse metal complexes. researchgate.net These complexes have applications in catalysis, materials science, and bioinorganic chemistry. nih.gov

Despite the rich coordination chemistry of the pyrazole family, specific research detailing the use of this compound as a ligand is limited. The synthesis, crystal structure analysis, and characterization of its coordination compounds with various transition metals have not been prominently reported. Consequently, its potential application in specialized areas like metal ion separation has not been explored in the available literature.

Catalytic Applications

Metal complexes derived from pyrazole-based ligands are frequently investigated for their catalytic activity in a range of organic transformations. mdpi.com The electronic and steric properties of the pyrazole ligand can be fine-tuned through substitution, which in turn influences the catalytic efficiency and selectivity of the corresponding metal complex. mdpi.com For instance, palladium complexes of certain nitrophenylpyrazole derivatives have been studied for their activity in C-C coupling reactions, such as the Mizoroki–Heck reaction. researchgate.net

While the broader class of pyrazole-metal complexes shows significant promise in catalysis, specific studies demonstrating the application of this compound, either as a ligand for a catalytically active metal center or as an organocatalyst itself, are not found in the reviewed scientific literature.

Sensor Development

The development of chemosensors for the selective detection of ions and molecules is a critical area of research. Pyrazole derivatives are recognized as versatile scaffolds for creating fluorescent and colorimetric sensors. nih.govsemanticscholar.org Their inherent electronic properties, combined with the ability to incorporate specific binding sites for analytes, allow for the design of probes that exhibit a change in their optical properties upon interaction with a target species. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Answer : A four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions is effective for synthesizing functionalized pyrazoles. This method avoids harsh reagents, enabling regioselective ring closure with yields up to 98% in some derivatives . For chlorinated variants, Vilsmeier-Haack conditions (using POCl₃/DMF) introduce aldehyde groups at the 4-position, achieving ~46% yield after 14 hours . Optimizing stoichiometry and temperature is critical for minimizing side products.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Peaks for the nitro group (δ ~8.3 ppm for aromatic protons) and pyrazole ring protons (δ ~5.9–6.6 ppm) confirm substitution patterns .

- IR : Stretching vibrations for NO₂ (~1519 cm⁻¹) and C-Cl (~778 cm⁻¹) validate functional groups .

- HRMS : Accurately determines molecular weight (e.g., [M]+ at m/z 244.0704) .

Cross-referencing with X-ray crystallography (using SHELX software ) resolves ambiguities in tautomeric or regiochemical assignments.

Q. Which precursors are commonly used to introduce the 4-nitrophenyl group into pyrazole systems?

- Answer : 4-Nitrobenzene derivatives, such as 1-bromo-4-nitrobenzene, are key precursors. Coupling via Ullmann or Buchwald-Hartwig amination introduces the aryl group, though prolonged reaction times (160 hours) may be needed for optimal yields (~42%) . Alternative routes use chloranil in xylene to dehydrogenate intermediates, achieving regioselective aryl incorporation .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the pyrazole core?

- Answer : Regioselectivity in electrophilic substitution (e.g., chlorination or trifluoromethylation) depends on directing effects. The 4-nitrophenyl group at N1 deactivates the pyrazole ring, favoring substitution at C3/C5. For example, photoelectrocatalytic C-H amination under controlled potentials achieves ortho:para ratios of 14:1 in aryl-substituted derivatives . Computational DFT studies predict charge distribution to guide reagent selection .

Q. What strategies resolve contradictions in tautomeric or structural data for pyrazole derivatives?

- Answer : Co-crystallization of tautomers (e.g., 3- and 5-(4-fluorophenyl)-1H-pyrazole) reveals coexisting forms via single-crystal XRD. SHELXL refinement identifies bond-length alternations and hydrogen-bonding networks that stabilize specific tautomers . Dynamic NMR (variable-temperature studies) can also detect tautomeric equilibria in solution .

Q. How do computational methods enhance the design of pyrazole-based ligands or catalysts?

- Answer : DFT calculations predict CH acidity (pKa) and deprotonation sites, critical for metallation. For example, N-aryl pyrazoles with electron-withdrawing groups (e.g., -NO₂) show enhanced metal-binding affinity at the pyrazole N2 position . Molecular docking studies (e.g., with carbonic anhydrase isoforms) optimize ligand-receptor interactions for biomedical applications .

Q. What analytical approaches reconcile contradictory spectroscopic data in synthetic intermediates?

- Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or regioisomers. Use 2D NMR (HSQC, HMBC) to assign coupling patterns definitively. For example, NOESY correlations distinguish between C3- and C5-substituted isomers in crowded spectra . High-resolution X-ray structures (≤0.8 Å resolution) provide unambiguous assignments .

Methodological Notes

- Safety : Handle nitro and chloro derivatives in fume hoods with PPE (gloves, goggles). Storage at –20°C in amber vials prevents photodegradation .

- Data Reproducibility : Report reaction times, purification methods (e.g., silica gel vs. HPLC), and spectrometer parameters (e.g., NMR field strength) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.